molecular formula C10H19FN2O2 B3078693 tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate CAS No. 1052713-47-9

tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate

Cat. No. B3078693
CAS RN: 1052713-47-9
M. Wt: 218.27
InChI Key: PHKRFWRGEVHCAT-HTQZYQBOSA-N
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Description

“tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate” is a chemical compound with the molecular formula C10H19FN2O2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate” includes a piperidine ring, a fluorine atom, and a tert-butyl carbamate group . The compound has two defined stereocentres .


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 313.3±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 55.5±0.4 cm3, and a molar volume of 201.0±5.0 cm3 . The compound has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Enantioselective Synthesis

"tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate" has been identified as a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The crystal structure of a related compound confirmed the substitution pattern on the cyclopentane ring, essential for achieving the desired stereochemistry in the final products (Ober, Marsch, Harms, & Carell, 2004).

Photocatalyzed Amination

A novel application involves the photocatalyzed amination of o-hydroxyarylenaminones using a versatile amidyl-radical precursor developed for generating a range of 3-aminochromones. This method highlights a cascade pathway enabling the assembly of structurally diverse amino pyrimidines under mild conditions, expanding the compound's utility in organic synthesis (Wang et al., 2022).

Synthesis of Biologically Active Compounds

The compound has been utilized as an important intermediate in synthesizing omisertinib (AZD9291), a medication used in cancer treatment. A rapid synthetic method for this intermediate was established, emphasizing its significance in the pharmaceutical industry (Zhao, Guo, Lan, & Xu, 2017).

Crystallographic Studies

Crystallographic studies of related tert-butyl carbamate derivatives have been conducted to understand their structural characteristics better. These studies provide insights into the molecular conformations and interactions within crystals, contributing to the fundamental understanding of such compounds (Kant, Singh, & Agarwal, 2015).

properties

IUPAC Name

tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKRFWRGEVHCAT-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNCC[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate
Reactant of Route 2
tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate
Reactant of Route 3
tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate
Reactant of Route 4
tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate
Reactant of Route 5
tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate
Reactant of Route 6
tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate

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